1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is recognized for its unique photophysical properties, particularly in applications related to fluorescence and optoelectronics. The compound's molecular formula is , with a molecular weight of 438.5 g/mol. It is characterized by the presence of two methoxy groups and two phenylethynyl groups attached to an anthracene backbone, which significantly influences its electronic and optical behaviors .
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene is classified under polycyclic aromatic hydrocarbons due to its multi-ring structure. It also falls within the category of organic semiconductors due to its potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
The synthesis of 1,5-dimethoxy-9,10-bis(phenylethynyl)anthracene typically involves:
The molecular structure of 1,5-dimethoxy-9,10-bis(phenylethynyl)anthracene can be represented as follows:
COC1=CC=CC2=C(C3=C(C=CC=C3OC)C(=C21)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5
The compound exhibits significant electronic delocalization due to its extended π-conjugated system, which is crucial for its photophysical properties. The presence of methoxy groups enhances solubility and can influence the electronic properties through resonance effects .
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene participates in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1,5-dimethoxy-9,10-bis(phenylethynyl)anthracene primarily revolves around its photophysical properties. Upon absorption of light, the compound undergoes electronic transitions leading to excited states. This results in fluorescence emission when returning to the ground state. Such properties make it suitable for applications in fluorescence microscopy and organic light-emitting diodes .
Spectroscopic studies reveal that the absorption spectrum peaks around 270 nm with a high extinction coefficient, indicating strong light absorption capabilities essential for its applications in optoelectronics .
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene has diverse applications across various scientific fields:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3